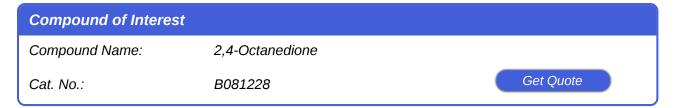


An In-depth Technical Guide to the Spectroscopic Data of 2,4-Octanedione

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This guide provides a comprehensive overview of the spectroscopic data for **2,4-Octanedione**, targeting researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and includes a visual representation of the analytical workflow.

Data Presentation

The spectroscopic data for **2,4-Octanedione** is summarized in the following tables. As a β -diketone, **2,4-octanedione** exists as a tautomeric mixture of keto and enol forms. The presented data reflects the major tautomer observed under standard analytical conditions.

Table 1: ¹H NMR Spectroscopic Data for **2,4-Octanedione**



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|------------|
| 0.92 | t | 3H | H-8 |
| 1.35 | sextet | 2H | H-7 |
| 1.58 | pentet | 2H | H-6 |
| 2.15 | S | 3H | H-1 |
| 2.45 | t | 2H | H-5 |
| 3.55 | S | 1H | H-3 |

Table 2: 13C NMR Spectroscopic Data for 2,4-Octanedione

| Chemical Shift (δ) ppm | Carbon Atom |
|------------------------|-------------|
| 13.8 | C-8 |
| 22.4 | C-7 |
| 25.9 | C-6 |
| 29.8 | C-1 |
| 44.1 | C-5 |
| 58.5 | C-3 |
| 202.1 | C-2 |
| 204.3 | C-4 |

Table 3: Infrared (IR) Spectroscopic Data for **2,4-Octanedione**



| Wavenumber (cm⁻¹) | Intensity | Assignment |
|-------------------|-----------|-------------------------|
| 2958 | Strong | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (keto form) |
| 1610 | Strong | C=C stretch (enol form) |
| 1465 | Medium | C-H bend (methylene) |
| 1360 | Medium | C-H bend (methyl) |

Table 4: Mass Spectrometry (MS) Data for 2,4-Octanedione

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
|----------------------|------------------------|---|
| 142 | 15 | [M] ⁺ (Molecular Ion) |
| 127 | 10 | [M - CH ₃] ⁺ |
| 99 | 45 | [M - C ₃ H ₇] ⁺ |
| 85 | 100 | [CH₃COCH₂CO]+ |
| 71 | 60 | [C ₄ H ₇ O] ⁺ |
| 57 | 80 | [C₃H₅O] ⁺ |
| 43 | 95 | [CH₃CO]+ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H and ¹³C NMR: A sample of **2,4-octanedione** (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1



second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

• A thin film of neat **2,4-octanedione** was prepared between two sodium chloride (NaCl) plates. The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

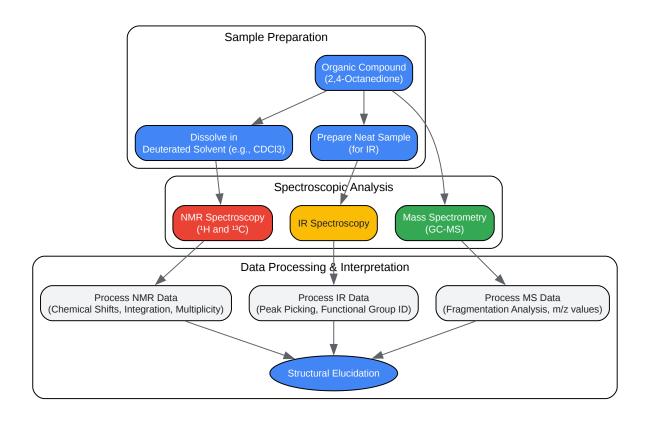
2.3 Mass Spectrometry (MS)

• The mass spectrum was obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2,4-octanedione in dichloromethane was injected into the GC. The sample was separated on a nonpolar capillary column and introduced into the mass spectrometer. The electron energy was set to 70 eV. The mass analyzer scanned from m/z 40 to 200.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,4-octanedione**.





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